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Compound of Interest

Compound Name: MICROCOCCUS LYSATE

Cat. No.: B1176253 Get Quote

Technical Support Center: Micrococcus Lysate
Experiments
Welcome to the technical support center for Micrococcus lysate and Micrococcal Nuclease

(MNase) experiments. This resource provides troubleshooting guides and frequently asked

questions to help researchers, scientists, and drug development professionals address

common reproducibility issues.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in my Micrococcus nuclease digestion results?

A1: The most common source of variability stems from the enzymatic activity of the

Micrococcal Nuclease, which is highly sensitive to a range of experimental parameters. Optimal

digestion is dependent on the specific cell type, cell concentration, and the concentration of the

nuclease itself.[1][2][3] Therefore, it is crucial to perform an optimization experiment for each

new cell line or experimental condition.

Q2: My DNA is over-digested. What are the likely causes?

A2: Over-digestion, resulting in DNA fragments smaller than the desired range, is typically

caused by one or more of the following:
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Excessive Nuclease Concentration: The amount of MNase is too high for the quantity of

chromatin.

Prolonged Incubation Time: The digestion was allowed to proceed for too long.

Optimal Temperature for Too Long: Incubation at the optimal temperature (e.g., 37°C) for an

extended period can lead to excessive enzymatic activity.[2]

Combined Sonication and Digestion: The cumulative effect of enzymatic digestion and

physical shearing (sonication) can lead to over-fragmentation of the DNA.[3]

Q3: My DNA is under-digested. What should I do?

A3: Under-digestion, where DNA fragments are larger than desired, usually points to

suboptimal nuclease activity. Consider the following adjustments:

Increase Nuclease Concentration: The amount of MNase may be insufficient for the amount

of starting material.

Extend Incubation Time: A longer digestion period may be necessary.

Optimize Reaction Buffer: Ensure the buffer contains the necessary co-factors for MNase

activity, particularly Ca²⁺.[2] The pH and ionic strength of the buffer can also significantly

impact enzyme activity.[4]

Check Enzyme Stability: Repeated freeze-thaw cycles or improper storage can diminish the

nuclease's activity. Storing the enzyme in a buffer with at least 5% glycerol at -80°C is

recommended for maintaining stability.[5]

Q4: Can I use the same digestion protocol for different cell types?

A4: It is highly discouraged to use a standardized protocol across different cell types without

optimization. Chromatin structure and accessibility can vary significantly between cell lines,

which will affect the efficiency of MNase digestion.[1] A titration of the nuclease concentration

should be performed for each new cell type to determine the optimal conditions.

Q5: How does salt concentration affect MNase activity?
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A5: MNase activity can be sensitive to the salt concentration in the reaction buffer. While some

protocols use buffers with NaCl concentrations up to 250 mM for lysate preparation, high salt

concentrations can impact enzymatic activity.[5] It is important to maintain a consistent and

optimized salt concentration during the digestion step.

Troubleshooting Guides
Issue 1: Inconsistent DNA Fragmentation Size
This guide will help you troubleshoot experiments where the resulting DNA fragment sizes are

either too large (under-digested) or too small (over-digested).

Troubleshooting Workflow:

Inconsistent DNA
Fragmentation

Analyze DNA on Agarose Gel

Over-digested
(Fragments < 150 bp)

Small Fragments

Under-digested
(Fragments > 900 bp)

Large Fragments

Reduce MNase
Concentration

Reduce Incubation
Time

If combining with sonication,
reduce sonication pulses

Increase MNase
Concentration

Increase Incubation
Time

Verify Buffer Composition
(e.g., Ca2+ concentration)

Optimal Digestion
(150-900 bp)
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Caption: Troubleshooting inconsistent DNA fragmentation.

Quantitative Recommendations for Optimization:

Parameter
Recommendation for Over-
digestion

Recommendation for
Under-digestion

MNase Concentration
Decrease by 25-50% in the

next trial.

Increase by 25-50% in the next

trial.

Incubation Time

Decrease in 5-minute

increments (e.g., from 20 min

to 15 min).[3]

Increase in 5-minute

increments (e.g., from 20 min

to 25 min).

Incubation Temperature
Maintain at 37°C but for a

shorter duration.[2]

Ensure incubation is at 37°C.

[2]

Sonication (if applicable)
Reduce the number or

duration of pulses.[3]

Generally not recommended to

increase sonication to

compensate for under-

digestion. Optimize enzymatic

digestion first.

Issue 2: Complete Loss of Signal or No Digestion
If the agarose gel shows only high molecular weight DNA, similar to the undigested control,

consider the following.

Troubleshooting Steps:

Verify Enzyme Activity:

Storage: Confirm that the enzyme has been stored at the correct temperature (-20°C or

-80°C) and in a buffer containing a stabilizing agent like glycerol.[5]

Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can reduce enzyme

activity.[5] Aliquot the enzyme upon arrival.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1176253?utm_src=pdf-body-img
https://www.researchgate.net/post/What_is_the_optimum_time_and_concentration_of_Micrococcal_nuclease_digestion_and_the_sonication_pulses_required_for_Digestion_of_DNA_for_ChIP
https://www.researchgate.net/topic/Micrococcal-Nuclease
https://www.researchgate.net/topic/Micrococcal-Nuclease
https://www.researchgate.net/post/What_is_the_optimum_time_and_concentration_of_Micrococcal_nuclease_digestion_and_the_sonication_pulses_required_for_Digestion_of_DNA_for_ChIP
https://pmc.ncbi.nlm.nih.gov/articles/PMC11719836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11719836/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Positive Control: Test the enzyme on a control DNA substrate to ensure it is active.

Check Reaction Buffer Composition:

Calcium (Ca²⁺): Micrococcal nuclease is a Ca²⁺-dependent endonuclease. Ensure that

your digestion buffer contains an adequate concentration of CaCl₂ (typically 1-5 mM).[2]

pH: The optimal pH for MNase activity is generally between 7.5 and 8.5. Verify the pH of

your buffer.[4]

EDTA: Ensure there is no EDTA in your digestion buffer, as it will chelate the Ca²⁺ ions

required for nuclease activity.

Evaluate Chromatin Preparation:

Cell Lysis: Incomplete cell lysis will prevent the nuclease from accessing the chromatin.

Confirm efficient lysis of both the cell and nuclear membranes.

Chromatin Concentration: An excessively high concentration of chromatin may require a

higher amount of nuclease.[2]

Experimental Protocols
Protocol: Optimization of Micrococcal Nuclease
Digestion for Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from established methodologies for optimizing MNase digestion to

obtain chromatin fragments primarily in the range of 150-900 base pairs (1 to 5 nucleosomes).

[1]

Materials:

Cross-linked cells (e.g., 4 x 10⁷ cells)

Micrococcal Nuclease (MNase)

Digestion Buffer (e.g., 50 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 1 mM CaCl₂)
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Stop Solution (e.g., 0.5 M EDTA)

DNA purification kit

Agarose gel electrophoresis system

Workflow Diagram:
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Start: Cross-linked Nuclei
(from 4 x 10^7 cells)

Resuspend nuclei in
1 ml Digestion Buffer

Aliquot 200 µl of resuspended
nuclei into 5 tubes

Add varying amounts of diluted
MNase to each tube

Incubate at 37°C for 20 min
with frequent mixing

Stop digestion with
20 µl of 0.5 M EDTA

Purify DNA from each sample

Analyze fragment size on
a 1% agarose gel

Select optimal MNase
concentration

Click to download full resolution via product page

Caption: Workflow for optimizing MNase digestion.
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Procedure:

Prepare Nuclei: Prepare cross-linked nuclei from approximately 4 x 10⁷ cells according to

your standard protocol.

Resuspend Nuclei: Resuspend the nuclear pellet in 1 ml of Digestion Buffer and divide it into

five 200 µl aliquots in separate microcentrifuge tubes.

Prepare MNase Dilutions: Prepare a working dilution of your MNase stock. The exact dilution

will depend on the stock concentration.

MNase Titration: Add varying amounts of the diluted MNase to each of the five tubes. A

suggested titration is presented in the table below.[1]

Incubation: Mix each tube by inverting and incubate for 20 minutes at 37°C. Mix frequently to

ensure even digestion.[1]

Stop Digestion: Stop the reaction by adding 20 µl of 0.5 M EDTA to each tube and placing

them on ice.[1]

Reverse Cross-links and Purify DNA: Proceed with your standard protocol for reversing

cross-links, treating with RNase A and Proteinase K, and purifying the DNA.

Analyze Fragmentation: Load a portion of the purified DNA from each sample onto a 1%

agarose gel to determine the fragment size distribution.[1] The optimal condition is the one

that yields a majority of DNA fragments between 150 and 900 bp.

Example MNase Titration Table:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://media.cellsignal.cn/pdf/10011.pdf
https://media.cellsignal.cn/pdf/10011.pdf
https://media.cellsignal.cn/pdf/10011.pdf
https://media.cellsignal.cn/pdf/10011.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tube Volume of Diluted MNase (µl)

1 0

2 2.5

3 5.0

4 7.5

5 10.0

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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